

Part 1: Vesicle-associated membrane protein 2 (VAMP2) / Synaptobrevin-2

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest	
Compound Name:	WAMP-2
Cat. No.:	B1575566
	Get Quote

Vesicle-associated membrane protein 2 (VAMP2), also known as synaptobrevin-2, is a key player in the process of neurotransmitter release.[\[1\]](#)[\[2\]](#) It is a vesicle-associated membrane protein (VAMP)/synaptobrevin family and a central component of the SNARE complex, which mediates the fusion of synaptic vesicles with the presynaptic membrane.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Amino Acid Sequence of Human VAMP2

The human VAMP2 protein is 116 amino acids in length.[\[3\]](#)[\[5\]](#)[\[6\]](#) The sequence is as follows:

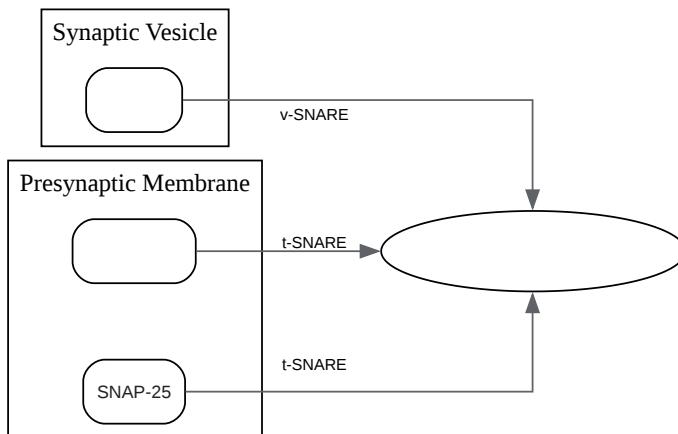
MSATAATAPPAAPAGEGGPPAPPPNLTSNRRLQQTQAQVDEVVDIMRVNVDKLERDQKLSELDRADALQAGASQFETSAAKLKRKYWWKNLKMII

Protein Domains of VAMP2

VAMP2 is comprised of four distinct domains that contribute to its function in membrane fusion.[\[2\]](#) Initially, VAMP2 is largely unstructured, but it adopts a specific conformation upon interaction with other SNARE proteins.[\[1\]](#)[\[2\]](#)

Domain	Residue Range	Description & Function
N-terminal Domain	1-30	A proline-rich region that is involved in interacting with other proteins. [7]
SNARE Motif	31-85	A highly conserved region that forms a coiled-coil structure with the SNARE motifs of syntaxin-1A and SNAP25, driving membrane fusion. [1]
Juxtamembrane Domain (JMD)	86-94	A flexible linker region connecting the SNARE motif and the transmembrane domain. [1]
Transmembrane Domain (TMD)	95-114	Anchors the protein to the synaptic vesicle membrane. [1]
Luminal Domain	115-116	A short C-terminal region located inside the synaptic vesicle. [1]

Experimental Protocols


The study of VAMP2 structure and function employs a variety of advanced biochemical and biophysical techniques. A key method highlighted in the literature is the use of in-cell NMR spectroscopy to study the dynamic membrane association of the VAMP2 SNARE motif in a cellular context.[\[7\]](#)

General Workflow for In-cell NMR of VAMP2:

- Protein Expression and Labeling: Isotope-labeled (e.g., ¹⁵N) VAMP2, or a specific domain like VAMP2(1-96), is expressed and purified from a bacterial system.[\[7\]](#)
- Delivery into Mammalian Cells: The labeled protein is introduced into mammalian cells (e.g., HEK-293T or neuronal SH-SY5Y cells) via electroporation.
- NMR Data Acquisition: Two-dimensional ¹H-¹⁵N HSQC NMR spectra are acquired to observe the protein within the cellular environment.
- Data Analysis: Changes in peak intensities and chemical shifts are analyzed to determine residue-specific interactions and conformational changes, providing insights into how the protein associates with intracellular membranes.[\[7\]](#)

Signaling Pathway: SNARE Complex Assembly

The primary function of VAMP2 is its participation in the formation of the SNARE complex, which is essential for the fusion of synaptic vesicles with the membrane, leading to neurotransmitter release.[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: VAMP2, a v-SNARE on the synaptic vesicle, interacts with t-SNAREs (Syntaxin-1A and SNAP-25) on the presynaptic membrane to form the driving membrane fusion.

Part 2: Wheat Antimicrobial Peptide-2 (WAMP-2)

Wheat Antimicrobial Peptide-2 (**WAMP-2**) is a hevein-like antimicrobial peptide found in wheat. These peptides are part of the plant's innate defense against pathogens.[\[9\]](#) Their antifungal activity is attributed to their ability to bind to chitin, a major component of fungal cell walls.[\[10\]](#)[\[11\]](#)

Amino Acid Sequence of WAMP-2

The mature **WAMP-2** peptide sequence is characterized by a conserved pattern of cysteine residues that form disulfide bonds, stabilizing its structure. Different WAMPs are highly conserved, with variability often at a single position.[\[9\]](#)

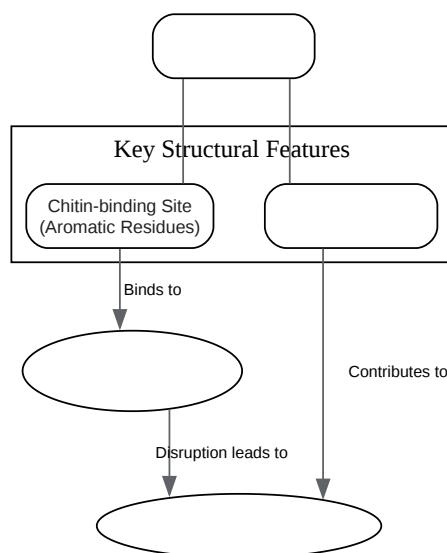
An example amino acid sequence for a WAMP is provided in the literature, with cysteine residues highlighted as they are crucial for the structure.[\[10\]](#)

Protein Domains and Motifs of WAMP-2

WAMP-2 possesses specific domains and motifs that are critical for its antifungal activity.

Domain/Motif	Residue Range (Representative)	Description & Function
Chitin-binding Site	Variable	Contains conserved aromatic residues (e.g., Tyr31 in WAMP-2) that are essential for binding fungal cell walls. [9]
Gamma-core Motif	Overlapping regions	Characterized by a GXC(X)3-9C or C(X)3-9C motif, which is believed to be vital for the antimicrobial activity of these peptides. [9]
Beta-strands and Alpha-helix	Variable	The secondary structure includes beta-strands and an alpha-helix, which form the conserved structural domain of hevein-like AMPs. [9] [11]

Experimental Protocols


The investigation of **WAMP-2** and its derivatives often involves peptide synthesis and antifungal activity assays.

General Workflow for Antifungal Activity Assay:

- Peptide Synthesis: **WAMP-2** and its derived fragments (e.g., WAMP-N, WAMP-C, WAMP-G1, WAMP-G2) are chemically synthesized.[9]
- Fungal Culture: A target fungal species (e.g., *Fusarium oxysporum*) is cultured in a suitable medium.
- Minimum Inhibitory Concentration (MIC) Assay:
 - Serial dilutions of the synthesized peptides are prepared in microtiter plates.
 - A standardized suspension of fungal spores is added to each well.
 - The plates are incubated, and fungal growth is assessed by measuring optical density.
 - The MIC is determined as the lowest peptide concentration that completely inhibits visible fungal growth.
- Synergy Assays: The peptides can also be tested in combination with conventional fungicides (e.g., tebuconazole) to assess for synergistic effects.

Logical Relationship: WAMP-2 Structure and Antifungal Action

The antifungal mechanism of **WAMP-2** is directly related to its modular structure, which allows it to recognize and interact with fungal cell walls, leading to fungal growth.

[Click to download full resolution via product page](#)

Caption: The structural domains of **WAMP-2**, including the chitin-binding site and the gamma-core motif, are responsible for its interaction with the fungal cell wall, leading to the inhibition of fungal growth.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | The function of VAMP2 in mediating membrane fusion: An overview [frontiersin.org]
- 2. The function of VAMP2 in mediating membrane fusion: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-biolabs.com [creative-biolabs.com]
- 4. VAMP2 - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. sinobiological.com [sinobiological.com]
- 7. biorxiv.org [biorxiv.org]
- 8. rupress.org [rupress.org]
- 9. Hevein-Like Antimicrobial Peptides Wamps: Structure–Function Relationship in Antifungal Activity and Sensitization of Plant Pathogenic Fungi to WAMP-2-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Part 1: Vesicle-associated membrane protein 2 (VAMP2) / Synaptobrevin-2]. BenchChem, [2025]. [Online PDF [https://www.benchchem.com/product/b1575566#wamp-2-amino-acid-sequence-and-domains]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com